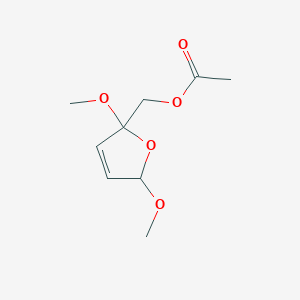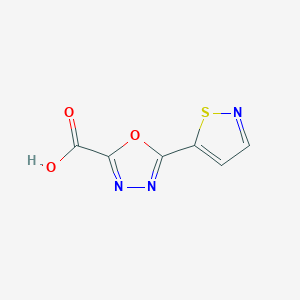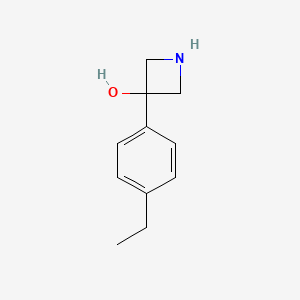
3-(4-Ethylphenyl)azetidin-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-Ethylphenyl)azetidin-3-ol is a chemical compound belonging to the azetidine class, characterized by a four-membered nitrogen-containing ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Ethylphenyl)azetidin-3-ol typically involves the reaction of 4-ethylbenzaldehyde with azetidine-3-ol under specific conditions. One common method includes the use of sodium borohydride (NaBH4) as a reducing agent in isopropanol, which promotes the diastereoselective formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the scalability of the synthetic routes mentioned above can be adapted for larger-scale production, ensuring the availability of this compound for various applications .
Analyse Chemischer Reaktionen
Types of Reactions
3-(4-Ethylphenyl)azetidin-3-ol undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can yield various alcohol derivatives.
Substitution: The azetidine ring can undergo substitution reactions, leading to the formation of different functionalized derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Substitution reactions often involve halogenating agents such as bromine (Br2) or chlorine (Cl2).
Major Products Formed
The major products formed from these reactions include various functionalized azetidine derivatives, which can be further utilized in synthetic and medicinal chemistry .
Wissenschaftliche Forschungsanwendungen
3-(4-Ethylphenyl)azetidin-3-ol has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme interactions and protein binding.
Industry: The compound is utilized in the development of new materials and catalytic processes
Wirkmechanismus
The mechanism of action of 3-(4-Ethylphenyl)azetidin-3-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The azetidine ring structure allows it to mimic natural substrates, thereby inhibiting or modulating the activity of target proteins. This interaction can lead to various biological effects, making it a valuable compound in medicinal chemistry .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Azetidine-3-ol: A simpler analog without the ethylphenyl group.
3-Phenylazetidine: Similar structure but lacks the hydroxyl group.
4-Ethylphenylazetidine: Similar structure but lacks the hydroxyl group at the 3-position
Uniqueness
3-(4-Ethylphenyl)azetidin-3-ol is unique due to the presence of both the ethylphenyl group and the hydroxyl group on the azetidine ring. This combination imparts distinct chemical properties and reactivity, making it a versatile compound for various applications .
Eigenschaften
Molekularformel |
C11H15NO |
|---|---|
Molekulargewicht |
177.24 g/mol |
IUPAC-Name |
3-(4-ethylphenyl)azetidin-3-ol |
InChI |
InChI=1S/C11H15NO/c1-2-9-3-5-10(6-4-9)11(13)7-12-8-11/h3-6,12-13H,2,7-8H2,1H3 |
InChI-Schlüssel |
HIMGHVCWZPWZEU-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CC=C(C=C1)C2(CNC2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



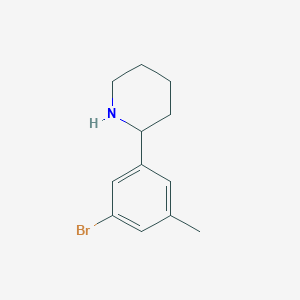
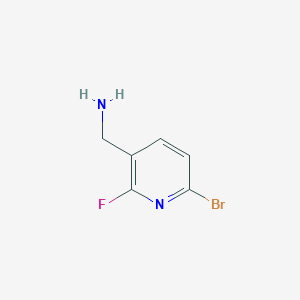
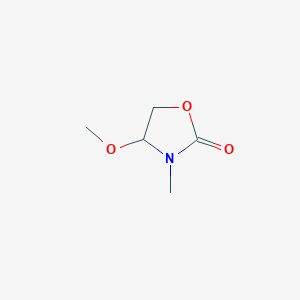
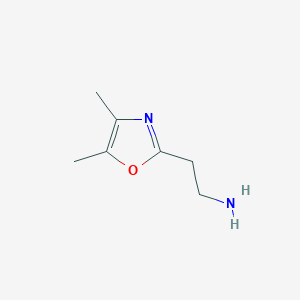
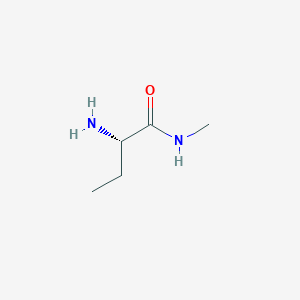

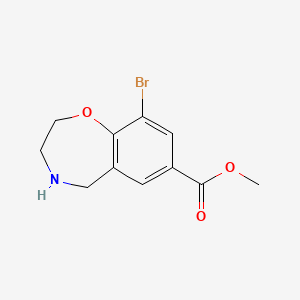
![2-(((Benzyloxy)carbonyl)amino)-7-oxaspiro[3.5]nonane-2-carboxylic acid](/img/structure/B13544243.png)

